2-Hydroxy-4,7,8-trimethylquinoline
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Overview
Description
4,7,8-Trimethyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of three methyl groups at positions 4, 7, and 8 on the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-trimethyl-1H-quinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methylbut-2-enoic acid o-tolylamide with aluminum chloride in 1,2-dichlorobenzene at elevated temperatures can yield 4,7,8-trimethyl-1H-quinolin-2-one .
Industrial Production Methods
Industrial production of 4,7,8-trimethyl-1H-quinolin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4,7,8-Trimethyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4,7,8-Trimethyl-1H-quinolin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7,8-trimethyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-quinolone
- 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one
- 7-Amino-3,4-dihydro-1H-quinolin-2-one
Uniqueness
4,7,8-Trimethyl-1H-quinolin-2-one is unique due to the specific placement of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, this compound may exhibit distinct properties that make it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4,7,8-trimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO/c1-7-4-5-10-8(2)6-11(14)13-12(10)9(7)3/h4-6H,1-3H3,(H,13,14) |
InChI Key |
QRSYDKNRNVBMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)N2)C)C |
Origin of Product |
United States |
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